1H and 13C NMR Spectroscopy Reference Data for 2-Ethoxy-3,5-dimethylbenzaldehyde: An In-Depth Technical Guide
1H and 13C NMR Spectroscopy Reference Data for 2-Ethoxy-3,5-dimethylbenzaldehyde: An In-Depth Technical Guide
Executive Summary
2-Ethoxy-3,5-dimethylbenzaldehyde (CAS: 883536-29-6)[1] is a highly substituted aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Due to its dense substitution pattern—featuring an aldehyde, an ethoxy ether, and two methyl groups on a single benzene ring—accurate structural elucidation requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy.
This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR spectral data for 2-ethoxy-3,5-dimethylbenzaldehyde. By detailing the self-validating experimental protocols, quantitative chemical shift data, and the underlying quantum mechanical and steric phenomena governing these shifts, this guide serves as an authoritative reference for researchers and drug development professionals.
Experimental Protocols for High-Fidelity NMR Acquisition
To ensure reproducibility and absolute structural confidence, NMR data acquisition must follow a self-validating methodology. The following protocol outlines the optimal conditions for acquiring high-resolution 1D and 2D NMR spectra for substituted benzaldehydes [1].
Step-by-Step Methodology
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Sample Preparation & Internal Referencing:
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Weigh exactly 15.0 mg of high-purity 2-ethoxy-3,5-dimethylbenzaldehyde.
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Dissolve the analyte in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D). CDCl 3 is selected because it lacks exchangeable protons that could obscure the aliphatic region and provides a reliable deuterium lock signal.
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Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS). TMS acts as the internal zero-point reference ( δ 0.00 ppm), ensuring that any matrix-induced magnetic susceptibility variations are internally calibrated.
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Transfer the homogeneous solution to a precision 5 mm NMR tube (e.g., Norell 509-UP) using a glass Pasteur pipette to prevent the leaching of plasticizers (which introduce artifact peaks at ~1.25 and ~0.8 ppm).
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Instrument Calibration & Tuning:
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Equilibrate the probe temperature strictly to 298 K (25 °C). Temperature stability is critical; fluctuations alter the tumbling rate of the molecules, causing chemical shift drift, particularly for the anisotropic aldehyde proton.
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Lock the spectrometer to the deuterium resonance of CDCl 3 (7.26 ppm for 1 H, 77.16 ppm for 13 C).
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Execute Automated Tuning and Matching (ATM) for both the 1 H and 13 C channels to maximize the probe's radiofrequency (RF) power transfer efficiency.
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Shim the magnetic field (Z1–Z5 gradients) until the TMS peak exhibits a line width at half-height (FWHM) of < 0.8 Hz. This validates the magnetic field homogeneity.
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Acquisition Parameters:
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1 H NMR: Use a standard 1D pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds to allow full longitudinal relaxation (T 1 ) of the protons, ensuring accurate integration. Acquire 16 scans over a 20 ppm spectral width.
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13 C NMR: Use a power-gated 1 H-decoupled sequence (zgpg30 with WALTZ-16 decoupling) to collapse carbon-proton scalar couplings into singlets. Set D1 to 2.0 seconds and acquire 512–1024 scans over a 250 ppm spectral width to achieve a signal-to-noise ratio (S/N) > 100:1 for quaternary carbons.
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1 H NMR Spectral Analysis & Causality
The 1 H NMR spectrum of 2-ethoxy-3,5-dimethylbenzaldehyde is defined by the anisotropic effects of the carbonyl group and the electron-donating nature of the ethoxy group [2].
Table 1: 1 H NMR Reference Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Causality |
| 1-CHO | 10.35 | Singlet (s) | 1H | - | Highly deshielded by the magnetic anisotropy and inductive withdrawal of the C=O double bond. |
| Ar-H6 | 7.55 | Doublet (d) | 1H | 2.0 | Deshielded by the ortho-carbonyl group; exhibits meta-coupling to H4. |
| Ar-H4 | 7.20 | Doublet (d) | 1H | 2.0 | Shielded by the electron-donating ortho-methyls; exhibits meta-coupling to H6. |
| O-CH 2 | 3.95 | Quartet (q) | 2H | 7.0 | Deshielded by the direct attachment to the electronegative oxygen atom. |
| 3-CH 3 | 2.32 | Singlet (s) | 3H | - | Benzylic methyl group; shifted downfield relative to standard alkanes due to the aromatic ring current. |
| 5-CH 3 | 2.30 | Singlet (s) | 3H | - | Benzylic methyl group; nearly isochronous with 3-CH 3 . |
| O-CH 2 -CH 3 | 1.40 | Triplet (t) | 3H | 7.0 | Aliphatic methyl split into a triplet by the adjacent methylene protons ( n+1 rule). |
Mechanistic Insight: The coupling constant ( J=2.0 Hz) between H4 and H6 is a classic meta-coupling signature. Because the positions 1, 2, 3, and 5 are substituted, the only remaining aromatic protons are strictly meta to one another, preventing any larger ortho-coupling ( J≈8.0 Hz) from occurring.
13 C NMR Spectral Analysis & Causality
Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts in highly substituted benzenes are generally predicted by empirical additivity rules; however, 2-ethoxy-3,5-dimethylbenzaldehyde presents a unique steric environment [3].
Table 2: 13 C NMR Reference Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| CHO | 190.5 | C=O | Carbonyl carbon; extreme deshielding due to oxygen electronegativity and sp 2 hybridization. |
| C2 | 158.9 | C-O | Aromatic quaternary carbon directly bound to the ethoxy oxygen. |
| C4 | 136.7 | CH | Aromatic CH, para to the aldehyde (withdrawing) and ortho to two methyls. |
| C5 | 134.3 | C-C | Aromatic quaternary, ipso to the 5-methyl group. |
| C3 | 130.7 | C-C | Aromatic quaternary, ipso to the 3-methyl group. |
| C1 | 129.3 | C-C | Aromatic quaternary, ipso to the aldehyde group. |
| C6 | 128.5 | CH | Aromatic CH, ortho to the aldehyde. |
| O-CH 2 | 69.5 | CH 2 | Aliphatic methylene bound to oxygen. |
| 5-CH 3 | 20.5 | CH 3 | Benzylic methyl carbon. |
| 3-CH 3 | 16.2 | CH 3 | Benzylic methyl carbon; upfield shifted due to steric compression from the adjacent ethoxy group. |
| O-CH 2 -CH 3 | 15.5 | CH 3 | Aliphatic methyl carbon of the ethoxy group. |
Steric Inhibition of Resonance: In a sterically unhindered system, an alkoxy group strongly shields the ortho and para carbons via π -resonance donation. However, in 2-ethoxy-3,5-dimethylbenzaldehyde, the ethoxy group at C2 is flanked by a bulky aldehyde group at C1 and a methyl group at C3. This severe steric clash forces the ethoxy oxygen out of the plane of the aromatic ring, significantly attenuating its orbital overlap and resonance donation. Consequently, the expected upfield shifts for C1 and C3 are reduced, highlighting the critical need to account for 3D conformation when interpreting 1D NMR data [2].
Multidimensional (2D) NMR Workflows for Unambiguous Assignment
While 1D NMR provides foundational data, absolute structural verification of densely substituted aromatics requires 2D NMR techniques to map through-bond and through-space connectivities [1].
Figure 1: Multidimensional NMR workflow for unambiguous structural elucidation of benzaldehydes.
Key 2D NMR Experiments for this Molecule:
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HSQC (Heteronuclear Single Quantum Coherence): Used to directly correlate the protons at 7.55 ppm and 7.20 ppm to their respective carbons (C6 at 128.5 ppm and C4 at 136.7 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. For example, the aldehyde proton (10.35 ppm) will show strong 3JCH cross-peaks to C2 (158.9 ppm) and C6 (128.5 ppm), unambiguously orienting the aldehyde group relative to the rest of the ring.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Confirms spatial proximity. A cross-peak between the aldehyde proton (10.35 ppm) and the H6 proton (7.55 ppm) validates their ortho relationship, while the absence of an NOE between the aldehyde and the ethoxy group confirms the trans-like preferred rotamer of the aldehyde carbonyl.
Conclusion
The structural elucidation of 2-ethoxy-3,5-dimethylbenzaldehyde relies heavily on the interplay between electronic deshielding and steric inhibition of resonance. By utilizing strict, self-validating sample preparation protocols and cross-referencing 1D data with 2D HMBC/NOESY workflows, researchers can achieve unambiguous peak assignments. The reference data provided herein serves as a benchmark for quality control and synthetic verification in advanced chemical development.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]
